molecular formula C7H13NO B13493283 7-Methyl-5-oxa-2-azaspiro[3.4]octane

7-Methyl-5-oxa-2-azaspiro[3.4]octane

Katalognummer: B13493283
Molekulargewicht: 127.18 g/mol
InChI-Schlüssel: NVIVNYNICWZMAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methyl-5-oxa-2-azaspiro[3.4]octane is a heterocyclic compound that belongs to the class of azaspiro compounds. These compounds are characterized by their unique spirocyclic structure, which consists of two rings sharing a single atom. The presence of nitrogen and oxygen atoms in the ring system imparts unique chemical properties to this compound, making it a valuable building block in organic synthesis and drug discovery.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-5-oxa-2-azaspiro[3.4]octane can be achieved through several synthetic routes. One common method involves the annulation of a cyclopentane ring with a four-membered ring. This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often involve the use of strong bases and solvents like tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, minimal chromatographic purification steps are employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Methyl-5-oxa-2-azaspiro[3.4]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the spirocyclic structure.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

7-Methyl-5-oxa-2-azaspiro[3.4]octane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Methyl-5-oxa-2-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes and receptors with high affinity, modulating their activity. This interaction can lead to the inhibition or activation of various biological processes, making it a valuable tool in drug discovery and development .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7-Methyl-5-oxa-2-azaspiro[3.4]octane is unique due to its specific spirocyclic structure and the presence of both nitrogen and oxygen atoms within the ring system. This combination imparts distinct chemical properties, making it a valuable compound in various fields of research and industry .

Eigenschaften

Molekularformel

C7H13NO

Molekulargewicht

127.18 g/mol

IUPAC-Name

7-methyl-5-oxa-2-azaspiro[3.4]octane

InChI

InChI=1S/C7H13NO/c1-6-2-7(9-3-6)4-8-5-7/h6,8H,2-5H2,1H3

InChI-Schlüssel

NVIVNYNICWZMAA-UHFFFAOYSA-N

Kanonische SMILES

CC1CC2(CNC2)OC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.